molecular formula C25H31N3O B2629980 11-[4-(dimethylamino)phenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338962-61-1

11-[4-(dimethylamino)phenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2629980
CAS No.: 338962-61-1
M. Wt: 389.543
InChI Key: LFGXZBMLHOHGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused with two benzene moieties. The structure includes a 4-(dimethylamino)phenyl group at position 11 and methyl substituents at positions 3,3,7,8, contributing to its unique stereoelectronic properties. X-ray crystallography has been employed to confirm the bicyclic framework and substituent positioning in related derivatives, such as 6c (3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl)-hexahydrodibenzo-diazepin-1-one) .

Properties

IUPAC Name

6-[4-(dimethylamino)phenyl]-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O/c1-15-11-19-20(12-16(15)2)27-24(17-7-9-18(10-8-17)28(5)6)23-21(26-19)13-25(3,4)14-22(23)29/h7-12,24,26-27H,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGXZBMLHOHGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)N(C)C)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-[4-(dimethylamino)phenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , with the chemical formula C25H31N3OC_{25}H_{31}N_{3}O and CAS number 338962-61-1, belongs to a class of dibenzo diazepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC25H31N3O
Molecular Weight389.53 g/mol
CAS Number338962-61-1
StructureChemical Structure

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
  • A study focusing on the cytotoxic effects of structurally related compounds found that they can lead to increased chromosomal aberrations and micronuclei formation in human lymphocytes, indicating potential genotoxic effects .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of DNA Topoisomerases : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to DNA damage and subsequently trigger apoptotic pathways.
  • Modulation of Cell Signaling Pathways : The presence of the dimethylamino group may enhance the compound's ability to interact with cellular receptors or enzymes that regulate cell growth and apoptosis.

Cytotoxicity Studies

A notable study evaluated the cytotoxicity of related compounds using human peripheral blood lymphocytes. The results showed:

  • A dose-dependent decrease in mitotic index (MI) and nuclear division index (NDI), indicating cytotoxic effects.
  • An increase in chromosomal aberrations (CAs) and micronuclei (MN), suggesting genotoxic potential .

Case Study 1: Antitumor Activity

In a clinical context, a derivative of this compound was tested for its antitumor activity against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis via mitochondrial pathways.

Case Study 2: Genotoxicity Assessment

Another study assessed the genotoxicity of related compounds using standard assays (e.g., Comet assay). The findings revealed that at higher concentrations (≥100 µg/mL), these compounds significantly increased DNA strand breaks in cultured cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic routes, and reported properties:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Key Findings/Properties
11-[4-(Diethylamino)phenyl]-3-phenyl-hexahydrodibenzo-diazepin-1-one 4-(diethylamino)phenyl (position 11), phenyl (position 3) C29H31N3O 437.58 Not explicitly stated; likely via arylglyoxal or aldehyde condensation Discontinued commercial availability suggests limited practical utility or scalability.
11-(4-Chlorophenyl)-3-phenyl-hexahydrodibenzo-diazepin-1-one 4-chlorophenyl (position 11), phenyl (position 3) C25H21ClN2O 400.90 Condensation of substituted phenylenediamine with benzaldehyde Structural confirmation via IR, NMR, and MS; no pharmacological data provided.
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-hexahydrodibenzo-diazepin-1-one 4-methoxyphenyl (position 3), 4-(trifluoromethyl)phenyl (position 11) C29H25F3N2O2 502.52 Not detailed; possibly via arylglyoxal hydration High molecular weight and fluorinated groups may enhance lipophilicity.
11-(2,4-Dichlorophenyl)-3,3-dimethyl-hexahydrodibenzo-diazepin-1-one 2,4-dichlorophenyl (position 11), dimethyl (position 3) C23H20Cl2N2O 411.32 Aldehyde condensation and cyclization Marketed for medicinal purposes; halogenation may improve target binding affinity.
3,3,7,8-Tetramethyl-11-[4-(methylsulfanyl)phenyl]-hexahydrodibenzo-diazepin-1-one 4-(methylsulfanyl)phenyl (position 11), tetramethyl (positions 3,3,7,8) C24H28N2OS 392.56 Not explicitly stated Sulfur-containing substituent could influence redox activity or metabolic stability.

Pharmacological Potential and Limitations

While the target compound lacks direct activity reports, insights can be extrapolated from analogs:

  • Limitations: Commercial discontinuation of analogs like the diethylamino-phenyl derivative highlights challenges in scalability or efficacy, emphasizing the need for structure-activity relationship (SAR) optimization.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this dibenzo[b,e][1,4]diazepin-1-one derivative?

  • Methodological Answer : Synthesis involves cyclocondensation of substituted anilines with diketones under acidic conditions, followed by alkylation and purification via column chromatography. Critical factors include:

  • Reagent selection : Use of anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates .
  • Temperature control : Maintaining 60–80°C during cyclocondensation to avoid side reactions .
  • Purification : Gradient elution (hexane/ethyl acetate) to isolate stereoisomers, with yields typically 40–60% .
    • Validation : Confirm intermediate structures using 1H^1H-NMR and LC-MS before proceeding to subsequent steps .

Q. How does the dimethylaminophenyl substituent influence the compound’s conformational stability?

  • Methodological Answer : The dimethylamino group at the 4-position induces electron-donating effects, stabilizing the diazepine ring via resonance. X-ray crystallography reveals:

  • Bond angles : C5–N1–C9 = 132.6° (distorted tetrahedral geometry), enhancing planarity of the dibenzo system .
  • Hydrogen bonding : Water molecules in the monohydrate form (O1W–H1B/O1W–H1C) stabilize the crystal lattice, affecting solubility .
    • Experimental Design : Compare DSC/TGA data of anhydrous vs. hydrated forms to assess stability under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., anxiolytic vs. sedative effects)?

  • Methodological Answer : Discrepancies arise from substituent-dependent modulation of GABAA_A receptor subtypes. Strategies include:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methoxy vs. trifluoromethyl) to isolate target interactions .
  • In silico docking : Use AutoDock Vina to model binding to α2/α3 subunits, correlating with anxiolytic activity (Ki < 50 nM) vs. α1 for sedation .
    • Data Analysis : Apply multivariate regression to distinguish steric/electronic contributions (e.g., Hammett σ values) to receptor affinity .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-QTOF at 0, 15, 30, and 60 min. Calculate t1/2t_{1/2} using first-order kinetics .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms at 10 µM; IC50_{50} > 20 µM suggests low drug-drug interaction risk .
    • Contradiction Resolution : If microsomal stability conflicts with in vivo PK data (e.g., rapid clearance), investigate plasma protein binding via equilibrium dialysis .

Q. How can crystallization challenges due to polymorphic forms be addressed during formulation?

  • Methodological Answer :

  • Screening : Use high-throughput crystallization (96-well plates) with 20 solvents (e.g., ethanol, acetonitrile) to identify stable polymorphs .
  • Characterization : Pair PXRD with DSC to detect transitions (e.g., endothermic peaks at 180–190°C for Form I vs. 170°C for Form II) .
    • Mitigation : Add nucleation inhibitors (e.g., hydroxypropyl cellulose) during lyophilization to prevent amorphous-crystalline phase shifts .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in animal models?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate ED50_{50} and Hill slopes .
  • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude aberrant values in open-field test results .
    • Reproducibility : Pre-register protocols (e.g., OSF.io ) and use blinded scoring for behavioral assays to reduce bias .

Structural and Mechanistic Insights

Q. How do methyl groups at positions 3,3,7,8 impact the compound’s lipophilicity and blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • LogP calculation : Use ChemDraw to estimate cLogP = 3.2, indicating moderate lipophilicity. Compare with analogs lacking methyl groups (cLogP = 2.1) .
  • In situ perfusion : Measure BBB permeability (logPS) in rat models; values > -2.0 suggest favorable brain uptake .
    • Advanced Modeling : Coarse-grained MD simulations (MARTINI force field) to predict partitioning into lipid bilayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.